molecular formula C17H12N2OS3 B2500827 (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681233-26-1

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2500827
CAS No.: 681233-26-1
M. Wt: 356.48
InChI Key: YVIIWALQGDSSIN-BQYQJAHWSA-N
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Description

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique combination of thiochromene, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiochromene and thiazole intermediates, followed by their coupling with thiophene derivatives. The final step often involves the formation of the acrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophene or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown promise in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique combination of functional groups makes it a versatile candidate for various applications.

Mechanism of Action

The mechanism of action of (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide include other thiochromene, thiazole, and thiophene derivatives. Examples might include:

  • Thiochromeno[4,3-d]thiazole derivatives
  • Thiophene-based acrylamides
  • Thiazole-containing compounds

Uniqueness

What sets this compound apart is its unique combination of these three moieties in a single molecule. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIIWALQGDSSIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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